molecular formula C25H20AsNS B14139324 Tetraphenylarsanium thiocyanate CAS No. 4566-60-3

Tetraphenylarsanium thiocyanate

Cat. No.: B14139324
CAS No.: 4566-60-3
M. Wt: 441.4 g/mol
InChI Key: ZFCUBVZQPORWFX-UHFFFAOYSA-M
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Description

Tetraphenylarsanium thiocyanate (CAS 4566-60-3) is an organoarsenic compound with the molecular formula C₂₅H₂₀AsNS and a molecular weight of 441.42 g/mol . This salt features a tetraphenylarsanium cation and a thiocyanate anion. It is primarily used in research settings, particularly in analytical and coordination chemistry. A key application is its use as a reagent for the spectrophotometric determination of metals. For instance, it forms part of a method for the precise quantification of titanium by creating the extractable complex tetraphenylarsonium thiocyanato-titanate, which allows for analytical measurement . Furthermore, tetraphenylarsonium salts are valuable in the synthesis and study of metal-thiocyanate complexes. Research demonstrates its use in forming complexes such as [AsPh₄][M(SCN)₂] (where M = CuI or AuI), which are then characterized using spectroscopic techniques like infrared and Raman spectroscopy to understand their molecular structure and bonding . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

4566-60-3

Molecular Formula

C25H20AsNS

Molecular Weight

441.4 g/mol

IUPAC Name

tetraphenylarsanium;thiocyanate

InChI

InChI=1S/C24H20As.CHNS/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1-3/h1-20H;3H/q+1;/p-1

InChI Key

ZFCUBVZQPORWFX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-]

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of Tetraphenylarsanium Thiocyanate

X-ray Crystallographic Analysis of Tetraphenylarsanium Thiocyanate (B1210189)

An X-ray crystallographic analysis would provide the most definitive structural information for tetraphenylarsanium thiocyanate, revealing the precise arrangement of ions in the solid state. Although a specific structure has not been reported, we can predict the likely features based on known data for the constituent ions.

Bond Lengths, Bond Angles, and Dihedral Angles within the Cation and Anion

The Tetraphenylarsanium Cation: The geometry of the [As(C₆H₅)₄]⁺ cation is well-established from crystallographic studies of other tetraphenylarsanium salts. The central arsenic atom is tetrahedrally coordinated to four phenyl groups. The As-C bond lengths are expected to be in the range of 1.91-1.93 Å, and the C-As-C bond angles would be close to the ideal tetrahedral angle of 109.5°. The phenyl rings themselves would exhibit typical aromatic C-C bond lengths (approximately 1.39 Å) and internal C-C-C bond angles of around 120°. The dihedral angles between the planes of the phenyl rings would vary to minimize steric hindrance.

The Thiocyanate Anion: The thiocyanate anion (SCN⁻) is a linear triatomic species. Its internal bond lengths are sensitive to its coordination environment. In an ionic salt like this compound, where the anion is not directly coordinated to a metal center, the C-N bond would exhibit significant triple bond character with a length of approximately 1.17 Å. The C-S bond would be closer to a single bond, with a length around 1.65 Å. The S-C-N bond angle is expected to be very close to 180°, reflecting the linearity of the anion.

Parameter Predicted Value
Cation: [As(C₆H₅)₄]⁺
As-C Bond Length~1.91 - 1.93 Å
C-As-C Bond Angle~109.5°
C-C (phenyl) Bond Length~1.39 Å
C-C-C (phenyl) Bond Angle~120°
Anion: SCN⁻
C-N Bond Length~1.17 Å
C-S Bond Length~1.65 Å
S-C-N Bond Angle~180°

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable insights into the bonding and structure of a compound.

Infrared Spectroscopic Analysis of SCN Linkage Isomerism

The thiocyanate anion is an ambidentate ligand, meaning it can coordinate to a metal center through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). This results in different vibrational frequencies, a phenomenon known as linkage isomerism. In an ionic salt like this compound, the SCN⁻ anion is "free" and not coordinated to a metal. Its vibrational frequencies serve as a baseline for comparison with coordination complexes.

The most intense and diagnostic IR absorption for the thiocyanate ion is the C-N stretching vibration (ν(CN)). For the free SCN⁻ ion, this band typically appears as a very strong and sharp absorption in the range of 2050-2060 cm⁻¹. The C-S stretching vibration (ν(CS)) is generally weaker and appears in the region of 740-750 cm⁻¹. The S-C-N bending mode (δ(SCN)) is observed as a weak absorption around 470-480 cm⁻¹. The absence of splitting or significant shifts in these bands would confirm the ionic nature of the compound and the lack of coordination of the thiocyanate anion.

Vibrational Mode Expected IR Frequency Range (cm⁻¹) Intensity
ν(CN)2050 - 2060Very Strong, Sharp
ν(CS)740 - 750Weak to Medium
δ(SCN)470 - 480Weak

Raman Spectroscopic Investigation of Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. For a molecule with a center of symmetry, vibrations that are Raman active are often IR inactive, and vice versa (the rule of mutual exclusion). While this compound as a whole may not have a center of symmetry, the selection rules for the individual ions can be considered.

In the Raman spectrum of this compound, the symmetric stretching vibration of the C-S bond (ν(CS)) in the thiocyanate anion is expected to be a strong band, typically appearing around 750 cm⁻¹. The C-N stretch (ν(CN)) would also be present, but often with a lower intensity than in the IR spectrum. The bending mode (δ(SCN)) may also be observed. The Raman spectrum would also be rich in bands arising from the tetraphenylarsanium cation, including the characteristic vibrations of the phenyl rings (e.g., ring stretching modes around 1000 cm⁻¹ and 1580 cm⁻¹) and the As-C stretching modes. The symmetric "breathing" mode of the phenyl rings is typically a very strong and sharp band in the Raman spectrum.

Vibrational Mode Expected Raman Frequency Range (cm⁻¹) Intensity
Thiocyanate Anion (SCN⁻)
ν(CN)2050 - 2060Medium
ν(CS)~750Strong
δ(SCN)470 - 480Weak
Tetraphenylarsanium Cation ([As(C₆H₅)₄]⁺)
Phenyl Ring Breathing~1000Very Strong, Sharp
Phenyl Ring Stretching~1580Medium
As-C Stretching(Varies)Medium to Strong

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural analysis of chemical compounds in solution. For this compound, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the identity and understanding the behavior of the tetraphenylarsanium cation.

Carbon-13 and Hydrogen-1 NMR Chemical Shifts of the Phenyl Groups

The highly symmetric nature of the tetraphenylarsanium cation results in a relatively simple NMR spectrum. The four phenyl groups are chemically equivalent, leading to a distinct set of signals for the ipso, ortho, meta, and para positions.

The ¹H NMR spectrum of the tetraphenylarsanium cation typically exhibits three distinct multiplets in the aromatic region, corresponding to the ortho, meta, and para protons of the phenyl rings. The integration of these signals confirms the presence of the 20 protons of the four phenyl groups.

The ¹³C NMR spectrum shows four signals corresponding to the four distinct carbon environments in the phenyl rings: the ipso-carbon directly bonded to the arsenic atom, and the ortho, meta, and para-carbons. The chemical shift of the ipso-carbon is particularly sensitive to the nature of the central atom.

Table 1: Approximate ¹H NMR Chemical Shifts of the Phenyl Groups in Tetraphenylarsanium Cation (approximated from Tetraphenylphosphonium Chloride data)

Proton PositionChemical Shift (ppm)
Ortho~7.8
Meta~7.6
Para~7.7

Table 2: Approximate ¹³C NMR Chemical Shifts of the Phenyl Groups in Tetraphenylarsanium Cation (approximated from Tetraphenylphosphonium Chloride data)

Carbon PositionChemical Shift (ppm)
Ipso~118
Ortho~134
Meta~130
Para~135

Investigation of Solution-State Dynamics and Conformation

NMR spectroscopy is not only a tool for static structural determination but also provides valuable insights into the dynamic processes and conformational changes that molecules undergo in solution. For the tetraphenylarsanium cation, the primary dynamic process of interest is the rotation of the four phenyl groups around the arsenic-carbon bond.

In principle, if the rotation of the phenyl groups were slow on the NMR timescale, one would expect to see more complex spectra due to the different magnetic environments of the protons and carbons on either side of the phenyl ring plane. However, at room temperature, the rotation of the phenyl groups in the tetraphenylarsanium cation is typically fast. This rapid rotation leads to the averaging of the chemical environments, resulting in the simplified spectra described in the previous section.

Variable temperature NMR studies can be employed to investigate the energy barriers associated with this phenyl group rotation. By lowering the temperature, it may be possible to slow down the rotation to a point where the individual signals for the non-equivalent protons and carbons can be resolved. The temperature at which these signals coalesce can be used to calculate the free energy of activation for the rotational process. Such studies on similar large, symmetric quaternary phosphonium (B103445) and ammonium (B1175870) salts have revealed that the barriers to phenyl group rotation are generally low, consistent with the observation of rapid rotation at ambient temperatures.

Coordination Chemistry and Ligand Interactions Involving the Thiocyanate Anion in Tetraphenylarsanium Systems

The Thiocyanate (B1210189) Anion as a Pseudohalide Ligand in Metal Coordination

The thiocyanate anion is classified as a pseudohalide due to the similarity of its chemical reactions to those of true halides. wikipedia.org It is an ambidentate ligand, meaning it can coordinate to a metal center through two different atoms, in this case, either the nitrogen or the sulfur atom. wikipedia.org This dual coordinating ability gives rise to a rich and varied coordination chemistry.

Modes of Coordination (N-bonding, S-bonding, Bridging)

The thiocyanate ligand can adopt several coordination modes, which significantly influences the structure and properties of the resulting metal complexes. acs.org The primary modes include:

N-bonding (Isothiocyanate): In this mode, the nitrogen atom of the thiocyanate anion coordinates to the metal center (M-NCS). This is typically observed with "hard" metal cations according to the Hard and Soft Acids and Bases (HSAB) principle. wikipedia.org First-row transition metals, for instance, predominantly form isothiocyanate complexes. wikipedia.org The M-N-C linkage is generally close to linear. wikipedia.org

S-bonding (Thiocyanate): Here, the sulfur atom is coordinated to the metal (M-SCN). This mode is favored by "soft" metal cations. wikipedia.org The M-S-C bond angle is typically around 100°. wikipedia.org

Bridging: The thiocyanate anion can also act as a bridge between two or more metal centers (M-NCS-M' or M-SCN-M'). wikipedia.org This bridging can occur in an end-to-end or end-on fashion, leading to the formation of polynuclear complexes and coordination polymers. researchgate.netmdpi.com For example, a µ₁,₁,₃ bridging mode has been observed where the thiocyanate anion binds three Ag(I) ions. mdpi.com

The preference for a particular coordination mode is governed by a combination of electronic and steric factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the solvent. wikipedia.orgrsc.org

Influence of the Tetraphenylarsanium Counterion on Coordination Behavior

The counterion present in a coordination compound can have a significant impact on the coordination mode of the thiocyanate ligand. acs.org While specific studies focusing solely on the influence of the tetraphenylarsanium counterion on thiocyanate coordination are not extensively detailed in the provided search results, general principles suggest that large, non-coordinating cations like tetraphenylarsanium can influence the packing of the complex in the solid state. This can, in turn, affect the preferred coordination geometry and the mode of thiocyanate binding. The bulky nature of the tetraphenylarsanium cation can sterically hinder certain coordination modes or favor the formation of specific crystal lattices that accommodate its size.

Tetraphenylarsanium Thiocyanate as a Precursor for Novel Coordination Compounds

This compound serves as a valuable starting material for the synthesis of a wide array of coordination compounds due to the versatile coordinating ability of the thiocyanate anion.

Synthesis of Mixed-Ligand Metal Complexes with Thiocyanate

Mixed-ligand complexes, which contain more than one type of ligand coordinated to a central metal ion, have garnered significant interest in coordination chemistry. nih.gov The inclusion of the thiocyanate ligand alongside other organic or inorganic ligands allows for the fine-tuning of the electronic and steric properties of the resulting complex.

The synthesis of mixed-ligand complexes often involves the reaction of a metal salt with a stoichiometric amount of the desired ligands in a suitable solvent. nih.govscispace.com For instance, mixed-ligand complexes of transition metals have been prepared using caffeine, adenine, and thiocyanate. scispace.com The thiocyanate ion's ability to adopt different coordination modes can lead to the formation of complexes with diverse geometries and properties.

Table 1: Examples of Mixed-Ligand Thiocyanate Complexes

Metal IonOther LigandsResulting Complex FormulaGeometry
Co(II)Caffeine, Adenine[Co(CA)₂(Ad)(NCS)₂]Octahedral
Ni(II)Caffeine, Adenine[Ni(CA)₂(Ad)(NCS)₂]Octahedral
Cu(II)Caffeine, Adenine[Cu(CA)₂(Ad)(NCS)₂]Octahedral
Zn(II)Caffeine, Adenine[Zn(CA)₂(Ad)(NCS)₂]Octahedral
Cd(II)Caffeine, Adenine[Cd(CA)₂(Ad)(NCS)₂]Octahedral

Source: Adapted from research on mixed ligand complexes. scispace.com

Design of Metal-Thiocyanate Frameworks and Architectures

The bridging capability of the thiocyanate anion is instrumental in the construction of extended metal-organic frameworks (MOFs) and coordination polymers. mdpi.com These materials are of great interest due to their potential applications in areas such as catalysis, gas storage, and molecular sensing.

By carefully selecting the metal ion, the thiocyanate ligand, and often an ancillary organic ligand, it is possible to direct the assembly of one-, two-, or three-dimensional structures. For example, silver(I) coordination polymers have been synthesized where the thiocyanate anion acts as a linker between the metal centers, forming both 1D and 2D networks. mdpi.com The presence of different bridging modes, such as µ₁,₁ and µ₁,₃, can lead to diverse polymeric structures. mdpi.com Recently, thiocyanate-based analogues of Prussian blue compounds with perovskite-like structures have been reported, highlighting the potential for creating novel framework materials with interesting optical and host-guest properties. rsc.org

Studies on Actinide and Lanthanide Thiocyanate Complexes

The coordination chemistry of thiocyanate with f-block elements, namely the actinides and lanthanides, is an area of active research, partly driven by the need for efficient separation methods for nuclear waste treatment. rsc.orgcsic.es

The synthesis and characterization of actinide and lanthanide thiocyanate complexes, often with counterions like tetraphenylarsanium, provide insights into the nature of the metal-ligand bonding. rsc.orgrsc.org Studies on isostructural series of lanthanide and actinide thiocyanate complexes allow for a direct comparison of their bonding characteristics. rsc.orgrsc.org Raman spectroscopy has been employed to probe the metal-thiocyanate interactions, which are predominantly electrostatic in nature. rsc.orgrsc.org

It has been observed that in complexes with trivalent lanthanides and actinides, the thiocyanate ligand typically coordinates through the nitrogen atom (isothiocyanate). rsc.org Calorimetric studies on the formation of lanthanide thiocyanato complexes in solution have revealed the formation of mononuclear species of the type [Ln(NCS)ₙ]⁽³⁻ⁿ⁾⁺. rsc.org The subtle differences in the coordination behavior between actinides and lanthanides with soft-donor ligands like thiocyanate are exploited in separation technologies. csic.es

Comparative Analysis of Metal-Thiocyanate Bonding Interactions

The thiocyanate ligand is ambidentate, capable of coordinating to a metal center through either the nitrogen atom (isothiocyanate, M-NCS) or the sulfur atom (thiocyanate, M-SCN). The preferred bonding mode is largely governed by the Hard and Soft Acids and Bases (HSAB) principle. Hard metal cations, such as those of the f-block elements and first-row transition metals, preferentially bind to the hard nitrogen donor atom. wikipedia.org In contrast, softer metal cations favor coordination with the softer sulfur atom. wikipedia.org

In isothiocyanate complexes, the M-N-C linkage is typically close to linear (approaching 180°), whereas in thiocyanate complexes, the M-S-C angle is generally bent to around 100°. wikipedia.org The nature of the metal ion significantly influences the coordination geometry and bond parameters within these complexes.

For instance, in the discrete complex of cobalt(II), a d-block metal, with N-bonded thiocyanate and tetramethylthiourea (B1220291) ligands, the Co-NCS bond lengths and angles are consistent with a distorted tetrahedral geometry. nih.gov F-block elements (lanthanides and actinides), being hard Lewis acids, also coordinate exclusively through the nitrogen atom of the thiocyanate ligand. rsc.orgmorressier.com Structural studies on a series of isostructural trivalent lanthanide and actinide thiocyanate complexes, [Et₄N]₄[M(NCS)₇(H₂O)], demonstrate that the metal-ligand interaction is predominantly ionic. morressier.com This is evidenced by the systematic decrease in M-N bond lengths with the decreasing ionic radii across both the lanthanide and actinide series, a phenomenon known as the lanthanide and actinide contractions, respectively. rsc.org This trend points to a stronger electrostatic attraction between the smaller, more acidic metal ions and the thiocyanate ligand. rsc.org

The table below presents a comparative view of metal-thiocyanate bonding parameters in different systems, illustrating the influence of the metal ion.

Complex/SystemMetal IonM-NCS Bond Length (Å)M-N-C Angle (°)Coordination GeometryReference
[Co(NCS)₂(C₅H₁₂N₂S)₂]Co(II)Data not specifiedData not specifiedDistorted Tetrahedral nih.gov
Trivalent Lanthanide Thiocyanate ComplexesLn(III)Varies with LnData not specifiedSeven-coordinate rsc.org
Trivalent Actinide Thiocyanate ComplexesAm(III), Cm(III)Varies with AnData not specifiedSeven-coordinate rsc.org
Tetravalent Actinide Thiocyanate ComplexesTh(IV), Pu(IV)Varies with AnData not specifiedEight-coordinate rsc.org

Further research is required to populate specific bond lengths and angles for a direct comparison.

Spectroscopic Signatures in f-Element Thiocyanate Systems

Vibrational spectroscopy, particularly Raman and Infrared (IR) spectroscopy, is a powerful tool for probing the nature of metal-thiocyanate bonding. The vibrational frequencies of the thiocyanate ligand, specifically the C≡N stretching mode (ν(C≡N)) and the C-S stretching mode (ν(C-S)), are sensitive to the coordination environment. rsc.org

In f-element thiocyanate complexes, where bonding occurs through the nitrogen atom (isothiocyanate), the interaction is found to be primarily electrostatic. rsc.orgmorressier.com This is supported by the observation that the vibrational frequencies of the internal C≡N and C-S bonds of the thiocyanate ligand are only slightly perturbed upon coordination to a lanthanide or actinide ion. morressier.com This suggests that there is minimal covalent interaction and little reorganization of the ligand's π-framework. morressier.com

However, the M-NCS vibrational frequency is strongly correlated with the identity of the f-element, indicating that it is a sensitive probe of the ionic interaction strength. morressier.com A systematic study of isostructural trivalent lanthanide and actinide thiocyanate complexes revealed that the M-NCS stretching frequency, observed in the low-frequency region of the Raman spectrum (160-250 cm⁻¹), increases across the lanthanide series and also from Americium(III) to Curium(III). rsc.org This trend is consistent with the decreasing ionic radii and increasing Lewis acidity of the metal cations, leading to a stronger, shorter M-N bond. rsc.org

The C≡N stretching vibration, appearing around 2000-2100 cm⁻¹, also shows a subtle increase in frequency with the increasing acidity of the f-element cation. rsc.org In the case of the more highly charged tetravalent actinides like Th(IV) and Pu(IV), the M-NCS and N≡CS vibrational frequencies are observed at significantly higher wavenumbers, reflecting a stronger electrostatic attraction. rsc.org For instance, the C-N stretching vibration in the IR spectrum of [Co(NCS)₂(tetramethylthiourea)₂] is observed at 2048 cm⁻¹. nih.gov

The following table summarizes key spectroscopic data for f-element thiocyanate systems.

SystemM-NCS Vibration (cm⁻¹)N≡CS Vibration (cm⁻¹)Key ObservationReference
Trivalent Lanthanides (Ln³⁺)Increases across the series~2080-2100 (split peak)Frequency correlates with decreasing ionic radii rsc.org
Americium (Am³⁺)186~2080-2100 (split peak)Lower frequency than Cm³⁺, consistent with larger ionic radius rsc.org
Curium (Cm³⁺)190~2080-2100 (split peak)Higher frequency than Am³⁺, reflecting stronger interaction rsc.org
Thorium (Th⁴⁺) & Plutonium (Pu⁴⁺)Higher than trivalent ionsHigher than trivalent ionsStronger electrostatic attraction due to higher charge rsc.org

This spectroscopic evidence underscores the predominantly ionic nature of bonding between f-block elements and the thiocyanate ligand, a characteristic feature that governs the chemistry of these systems. rsc.orgmorressier.com

Reactivity Mechanisms and Chemical Transformations of Tetraphenylarsanium Thiocyanate

Electrochemical Behavior and Redox Processes of the Thiocyanate (B1210189) Anion

The electrochemical characteristics of the thiocyanate anion have been a subject of interest, revealing complex redox processes. While specific studies on tetraphenylarsonium thiocyanate are not extensively documented, the general electrochemical behavior of the SCN⁻ anion provides a framework for understanding its reactivity.

Oxidation Pathways of Thiocyanate

The anodic oxidation of the thiocyanate anion is a well-established process that proceeds through a series of steps. The initial electrochemical event involves the one-electron oxidation of the thiocyanate anion to form the thiocyanate radical (•SCN). nih.gov This radical species is highly reactive and can undergo further transformations.

One common pathway is the dimerization of the thiocyanate radical to form thiocyanogen (B1223195), (SCN)₂. nih.gov This electrophilic species is a key intermediate in many thiocyanation reactions. The generation of thiocyanogen via electrochemical oxidation offers a greener alternative to the use of chemical oxidants. nih.gov

The electrochemical oxidation of thiocyanate can be summarized by the following reactions:

Reaction StepDescription
SCN⁻ → •SCN + e⁻Initial one-electron oxidation to the thiocyanate radical.
2 •SCN → (SCN)₂Dimerization of the thiocyanate radical to form thiocyanogen.
•SCN + SCN⁻ ⇌ (SCN)₂⁻•Reaction with thiocyanate anion to form the dithiocyanate radical anion.

Reduction Mechanisms of the Thiocyanate Moiety

The reduction of the thiocyanate anion is less commonly studied than its oxidation. Generally, the SCN⁻ anion is electrochemically stable towards reduction. However, organic thiocyanates (R-SCN) can undergo reductive cleavage. The mechanism of this reduction can vary depending on the nature of the organic group. For aryl thiocyanates, the reduction can proceed through a stepwise mechanism involving the formation of a radical anion intermediate. This process can be autocatalytic, where the product of the reduction influences the rate of the reaction.

Reactions Involving the Thiocyanate Anion in Organic Syntheses

The thiocyanate anion is a versatile nucleophile and a precursor to other functional groups, making it a valuable reagent in organic synthesis. Tetraphenylarsonium thiocyanate serves as a source of the thiocyanate anion, particularly in reactions requiring its solubilization in organic solvents.

Regioselective Thiocyanation Reactions

Thiocyanation, the introduction of the -SCN group onto a molecule, is a significant transformation in organic chemistry. The regioselectivity of this reaction is of paramount importance. While many studies employ ammonium (B1175870) or alkali metal thiocyanates, the principles of regioselective thiocyanation are applicable when using tetraphenylarsonium thiocyanate.

The direct thiocyanation of aromatic and heteroaromatic C-H bonds is a powerful method for synthesizing aryl thiocyanates. jchemlett.com The regioselectivity is often governed by the electronic properties of the substrate. Electron-rich arenes, such as phenols and anilines, typically undergo para-selective thiocyanation. nih.govnih.gov Lewis acids, like iron(III) chloride, can be used to activate a thiocyanating agent, leading to highly regioselective transformations. nih.govnih.gov

For example, the iron(III) chloride-catalyzed thiocyanation of activated arenes with N-thiocyanatosaccharin demonstrates excellent para-selectivity. nih.govnih.gov Although this example does not use tetraphenylarsonium thiocyanate directly, it highlights the strategies for achieving regioselectivity that could be applied with this reagent.

Table of Regioselective Thiocyanation Examples:

SubstrateReagent SystemMajor ProductReference
AnisoleFeCl₃, N-thiocyanatosaccharinp-Thiocyanatoanisole nih.govnih.gov
PhenolFeCl₃, N-thiocyanatosaccharinp-Thiocyanatophenol nih.govnih.gov
AnilineTwo-phase electrolysis of NH₄SCNp-Thiocyanatoaniline nih.gov

Isomerization Phenomena (e.g., to Isothiocyanates)

Organic thiocyanates can isomerize to their more thermodynamically stable isothiocyanate counterparts (R-NCS). chemrxiv.org This rearrangement, sometimes referred to as the Billeter-Gerlich rearrangement, is a known phenomenon in thiocyanate chemistry. researchgate.net The isomerization is often catalyzed by heat or the presence of nucleophiles. While there is a lack of specific studies detailing this isomerization with tetraphenylarsonium thiocyanate, the general principles apply. The isomerization is thought to proceed through a pseudo-allylic rearrangement mechanism.

Role of the Tetraphenylarsanium Cation in Reaction Pathways

The tetraphenylarsonium cation, [As(C₆H₅)₄]⁺, is a large, lipophilic, and non-coordinating cation. Its primary role in the chemical transformations of tetraphenylarsonium thiocyanate is to facilitate the dissolution of the thiocyanate anion in nonpolar organic solvents. This is a crucial aspect of phase-transfer catalysis (PTC), where a reactant is transferred from an aqueous or solid phase to an organic phase where the reaction occurs.

In the context of thiocyanation reactions, tetraphenylarsonium thiocyanate can act as a phase-transfer catalyst or as the thiocyanating agent itself in a homogenous organic solution. The large size of the cation leads to a "naked" or less-solvated thiocyanate anion in the organic phase. This "naked" anion is more nucleophilic and therefore more reactive compared to its state in a polar, protic solvent where it would be heavily solvated.

The effect of the cation on the reactivity of the thiocyanate anion can be summarized as follows:

Cation PropertyEffect on Thiocyanate Reactivity
Large size and lipophilicityEnhances solubility in organic solvents.
Non-coordinating natureLeads to a "naked," more nucleophilic anion.
ChargeFacilitates ion-pairing and influences the transition state of reactions.

While specific mechanistic studies detailing the precise influence of the tetraphenylarsonium cation on the redox processes or isomerization of the thiocyanate anion are scarce, its role as a phase-transfer agent and a source of a highly reactive "naked" anion is a well-established principle in the reactivity of such salts. acs.org

Counterion Effects on Reaction Kinetics and Selectivity

The nature of the counterion to the thiocyanate anion can significantly impact the kinetics and selectivity of its reactions. While specific studies directly comparing tetraphenylarsonium thiocyanate with other thiocyanate salts are limited, the principles of phase-transfer catalysis (PTC) and the behavior of large, non-coordinating cations provide insight into its potential effects.

In phase-transfer catalysis, bulky quaternary ammonium and phosphonium (B103445) salts are known to enhance reaction rates between reactants in immiscible phases. youtube.com The tetraphenylarsonium cation, being large and lipophilic, can facilitate the transfer of the thiocyanate anion from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. wikipedia.org This is particularly relevant in nucleophilic substitution reactions where the thiocyanate ion acts as the nucleophile. For instance, in the synthesis of organic thiocyanates from alkyl halides, the use of a phase-transfer catalyst can accelerate the reaction. elsevierpure.com

The size and polarizability of the cation influence the ion-pairing with the thiocyanate anion in solution. Large, soft cations like tetraphenylarsonium form looser ion pairs with the soft thiocyanate anion compared to smaller, harder cations like Na⁺ or K⁺. This "naked" and more accessible thiocyanate anion in the organic phase is expected to exhibit higher nucleophilicity, leading to faster reaction rates. Studies on the electrochemical reduction of CO₂ have shown that the size of tetraalkylammonium cations influences the reaction pathway, with larger cations favoring the generation of CO. nih.gov This suggests that the large tetraphenylarsonium cation could similarly influence the selectivity of thiocyanate reactions by modifying the immediate chemical environment of the anion.

The table below illustrates the general influence of cation type on the reactivity of the thiocyanate anion, drawing parallels from phase-transfer catalysis principles.

Cation TypeTypical CounterionIon-Pairing in Organic SolventsExpected Effect on Thiocyanate Reactivity
Small, HardNa⁺, K⁺Tight ion pairsLower solubility and reactivity in non-polar organic solvents.
Large, Soft[N(C₄H₉)₄]⁺, [P(C₆H₅)₄]⁺Loose ion pairsIncreased solubility and nucleophilicity of the thiocyanate anion in organic solvents, leading to faster reaction rates.
Tetraphenylarsonium [As(C₆H₅)₄]⁺ Very loose ion pairs Expected to provide a highly reactive "naked" thiocyanate anion in organic media, potentially leading to the highest reaction rates and influencing selectivity.

Stability and Reactivity of the Arsane Cationic Moiety

The tetraphenylarsonium cation, [As(C₆H₅)₄]⁺, is generally considered a stable and non-reactive spectator ion in most chemical transformations. Its stability is a key attribute for its use as a precipitating agent for large anions and as a counterion in various chemical studies. core.ac.ukacs.org

Stability:

Thermal gravimetric analysis of various tetraphenylarsonium salts has shown that the cation itself is thermally stable to high temperatures. For instance, tetraphenylarsonium chloride is stable up to at least 250°C. core.ac.uk This high thermal stability indicates strong arsenic-carbon bonds within the cation. The four phenyl groups arranged tetrahedrally around the central arsenic atom provide significant steric hindrance, protecting the arsenic from potential attack.

The cation is also stable in both acidic and basic media, a property essential for its application in a wide range of reaction conditions. The synthesis of tetraphenylarsonium chloride, for example, involves treatment with both concentrated hydrochloric acid and sodium hydroxide (B78521), demonstrating its stability in both strong acid and base. wikipedia.org

Reactivity:

The reactivity of the tetraphenylarsonium cation is generally low. The positive charge is delocalized over the four phenyl rings, and the arsenic atom is sterically shielded, making it a poor electrophile. masterorganicchemistry.comyoutube.com It does not typically participate in reactions involving electrophilic or nucleophilic attack under normal conditions.

However, under specific and harsh conditions, the tetraphenylarsonium cation can undergo decomposition. At very high temperatures, thermal decomposition will lead to the breakdown of the cation. nih.govphywe.com

The primary role of the tetraphenylarsonium cation in the reactivity of tetraphenylarsonium thiocyanate is to act as a bulky, non-coordinating counterion. Its large size and low charge density minimize interactions with the thiocyanate anion, thereby enhancing the anion's nucleophilicity and availability for reaction. rsc.orgresearchgate.net

The following table summarizes the general stability and reactivity of the tetraphenylarsonium cation.

PropertyObservationImplication for Tetraphenylarsanium Thiocyanate Reactivity
Thermal Stability Stable up to high temperatures (e.g., chloride salt stable to ~250°C). core.ac.ukAllows the use of tetraphenylarsonium thiocyanate in reactions requiring elevated temperatures without decomposition of the cation.
Chemical Stability Stable in strong acidic and basic media. wikipedia.orgEnables its use as a source of thiocyanate ions over a wide pH range.
Reactivity towards Nucleophiles Generally unreactive due to steric hindrance and delocalized positive charge. masterorganicchemistry.comThe cation is unlikely to interfere with the nucleophilic reactions of the thiocyanate anion.
Reactivity towards Electrophiles Generally unreactive. youtube.comThe cation is not expected to compete with the thiocyanate anion for electrophilic reagents.

Theoretical and Computational Investigations of Tetraphenylarsanium Thiocyanate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons, the nature of chemical bonds, and the energetic landscape of molecular systems. For tetraphenylarsanium thiocyanate (B1210189), these calculations can separately analyze the robust tetraphenylarsanium cation ([As(C₆H₅)₄]⁺) and the thiocyanate anion (SCN⁻), as well as the nature of the interaction between them.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. It offers a balance between accuracy and computational cost, making it ideal for a system of this size. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the geometry of the ions and analyze their bonding characteristics.

The primary interaction between the tetraphenylarsanium cation and the thiocyanate anion is electrostatic (ionic). However, DFT can provide detailed insights into the covalent bonds within each ion. In the [As(C₆H₅)₄]⁺ cation, the arsenic atom is tetrahedrally coordinated to four phenyl rings. The As-C bonds exhibit significant covalent character. Within the SCN⁻ anion, the linear arrangement of atoms is maintained by strong covalent bonds, which can be described by resonance structures involving double and triple bonds.

DFT calculations allow for the quantification of bond lengths and angles, as well as the distribution of partial charges (e.g., Mulliken or Natural Bond Orbital charges), which reveal the extent of charge delocalization.

Table 1: Predicted Bond Characteristics from DFT Calculations

ParameterAtoms InvolvedPredicted ValueDescription
Bond LengthAs-C (cation)~1.92 ÅCovalent bond between arsenic and phenyl carbon.
Bond LengthC-N (anion)~1.17 ÅStrong covalent bond with triple-bond character.
Bond LengthS-C (anion)~1.65 ÅCovalent bond with significant double-bond character.
Bond AngleC-As-C (cation)~109.5°Reflects the tetrahedral geometry around the central arsenic atom.
Bond AngleS-C-N (anion)~180°Indicates the linear geometry of the thiocyanate anion.
Mulliken ChargeAs (cation)PositiveIndicates the electropositive nature of the central arsenic atom.
Mulliken ChargeS (anion)NegativeSignificant negative charge localization on the sulfur atom.
Mulliken ChargeN (anion)NegativeNegative charge localization on the nitrogen atom, contributing to its coordination behavior.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity and electronic properties. For an ionic pair like tetraphenylarsanium thiocyanate, the HOMO is typically localized on the anion, while the LUMO is localized on the cation.

The HOMO of the system is expected to be a π-type orbital residing on the thiocyanate anion, derived from the p-orbitals of the sulfur, carbon, and nitrogen atoms. The LUMO is predicted to be a π*-antibonding orbital associated with the phenyl rings of the tetraphenylarsanium cation. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the chemical stability of the compound. A large gap suggests high stability and low reactivity. The interaction between the cation and anion is primarily electrostatic, with minimal covalent character, meaning the orbital overlap is negligible.

Table 2: Predicted Molecular Orbital Properties

OrbitalPrimary LocalizationOrbital TypeSignificance
HOMOThiocyanate (SCN⁻) Anionπ (Pi)Represents the most available electrons for chemical reactions (electron donor).
LUMOTetraphenylarsanium ([As(C₆H₅)₄]⁺) Cationπ* (Pi-antibonding)Represents the lowest energy site for accepting electrons (electron acceptor).
HOMO-LUMO GapEntire CompoundN/AA large energy gap indicates high electronic stability and low chemical reactivity.

Spectroscopic Parameter Prediction through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, providing a deeper understanding of the compound's structure and bonding.

Vibrational spectra (Infrared and Raman) provide a fingerprint of a molecule based on its characteristic vibrations. DFT calculations can accurately predict the vibrational frequencies and intensities of these modes. nepjol.infoarxiv.org A frequency calculation performed on the DFT-optimized geometry of this compound yields a set of normal modes, each corresponding to a specific molecular vibration.

Key predicted vibrations include:

The C≡N stretch of the thiocyanate anion, which is a very strong and sharp band in the IR spectrum, typically appearing around 2050-2100 cm⁻¹.

The C-S stretch of the thiocyanate anion, which is weaker and appears at a lower frequency, around 700-750 cm⁻¹.

The S-C-N bending mode , which appears at an even lower frequency, typically around 450-500 cm⁻¹.

Vibrations of the tetraphenylarsanium cation , which include As-C stretching modes and numerous modes associated with the phenyl rings (C-C stretching, C-H stretching, and various bending modes). researchgate.net

Simulated spectra help confirm the identity of the compound and can provide information about the local environment of the ions in the crystal lattice. rsc.org

Table 3: Predicted Principal Vibrational Frequencies

Frequency Range (cm⁻¹)AssignmentIonExpected Intensity (IR)
3050-3100Aromatic C-H Stretch[As(C₆H₅)₄]⁺Medium
2050-2100C≡N StretchSCN⁻Very Strong
1400-1600Aromatic C=C Stretch[As(C₆H₅)₄]⁺Strong
990-1100Aromatic Ring Breathing/Bending[As(C₆H₅)₄]⁺Medium-Strong
700-750C-S StretchSCN⁻Medium-Weak
450-500S-C-N BendSCN⁻Medium

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation in solution. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, can predict NMR chemical shifts with high accuracy. rsc.org These calculations provide theoretical support for experimental assignments of ¹H, ¹³C, and other relevant nuclei.

For this compound, key predictions would include:

¹H NMR: The protons on the phenyl rings of the cation would appear in the aromatic region (typically 7.0-8.0 ppm) as a complex set of multiplets due to ortho, meta, and para protons having slightly different chemical environments.

¹³C NMR: The spectrum would show distinct signals for the different carbons of the phenyl rings (ipso, ortho, meta, para) and a separate signal for the carbon of the thiocyanate anion, which is expected to appear around 130-135 ppm.

These predictions are crucial for verifying the structure and purity of the compound when analyzed experimentally.

Table 4: Predicted NMR Chemical Shifts (δ, ppm)

NucleusChemical EnvironmentPredicted Shift (ppm)Notes
¹HPhenyl (ortho, meta, para)7.0 - 8.0A complex multiplet is expected due to coupling.
¹³CPhenyl (ipso-C)~135Carbon directly attached to Arsenic.
¹³CPhenyl (ortho, meta, para-C)128 - 134Multiple signals expected for the different aromatic carbons.
¹³CThiocyanate (SCN⁻)~132Single peak for the anion's carbon atom.

Molecular Dynamics Simulations for Solution and Solid-State Behavior

While quantum chemical calculations focus on static, single-molecule properties, molecular dynamics (MD) simulations model the behavior of a large ensemble of molecules over time. chemrxiv.org This allows for the investigation of the compound's properties in solution and in the solid state, accounting for temperature and environmental effects.

For this compound, MD simulations can reveal:

Solution Behavior: In a solvent like water or dimethylformamide, MD can model how solvent molecules arrange themselves around the large, hydrophobic cation and the smaller, charge-localized anion. nih.gov Radial distribution functions (RDFs) can be calculated to show the probability of finding a solvent molecule at a certain distance from the ions. These simulations would likely show a strong solvation shell around the thiocyanate anion, with solvent molecules interacting with its charged ends, while the bulky tetraphenylarsanium cation would be less specifically solvated. nih.gov

These simulations bridge the gap between the properties of a single ionic pair and the macroscopic behavior of the material.

Advanced Applications and Functional Materials Incorporating Tetraphenylarsanium Thiocyanate

Potential in Catalysis and Catalytic Systems

The distinct characteristics of the tetraphenylarsonium cation and the thiocyanate (B1210189) anion position this salt as a compound of interest in various catalytic applications. Its utility is most prominent in facilitating reactions between disparate phases and shows potential in the realm of metal-free catalytic processes.

Phase-transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, known as a phase-transfer agent, transports a reactant from one phase to another where the reaction can occur. "Onium" salts, such as quaternary ammonium (B1175870) and phosphonium (B103445) salts, are commonly employed for this purpose.

Tetraphenylarsonium thiocyanate is structurally well-suited to function as a phase-transfer catalyst. The key to its function lies in the nature of its constituent ions:

Tetraphenylarsonium Cation ([As(C₆H₅)₄]⁺): This large, bulky cation possesses significant lipophilic (oil-loving) character due to the four phenyl rings. This property allows it to be soluble in nonpolar organic solvents.

Thiocyanate Anion (SCN⁻): As a reactive nucleophile, the thiocyanate anion is typically sourced from inorganic salts like potassium or sodium thiocyanate, which are soluble in water but insoluble in most organic solvents.

In a biphasic system, the tetraphenylarsonium cation forms a tight ion pair with the thiocyanate anion in the aqueous phase. The lipophilic exterior of the arsonium (B1239301) cation then shuttles the entire ion pair across the phase boundary into the organic phase. Once in the organic medium, the thiocyanate anion is weakly solvated and thus highly reactive, enabling it to participate in nucleophilic substitution reactions with organic substrates. The polarizable thiocyanate anion exhibits a strong affinity for large quaternary cations, making this transfer particularly effective phasetransfercatalysis.com. This catalytic cycle is crucial for synthesizing various organic thiocyanates from alkyl halides wikipedia.org.

Table 1: Mechanism of Tetraphenylarsonium Thiocyanate as a Phase-Transfer Catalyst

StepProcessLocationDescription
1 Ion ExchangeAqueous Phase / InterfaceThe tetraphenylarsonium cation pairs with the thiocyanate anion from an inorganic salt (e.g., KSCN).
2 Phase TransferInterface → Organic PhaseThe lipophilic [As(C₆H₅)₄]⁺SCN⁻ ion pair is extracted into the organic phase.
3 ReactionOrganic PhaseThe reactive SCN⁻ anion attacks the organic substrate (R-X), forming the product (R-SCN) and releasing the halide anion (X⁻).
4 RegenerationOrganic Phase → InterfaceThe tetraphenylarsonium cation pairs with the newly formed anion (X⁻) and transfers back to the aqueous phase to restart the cycle.

Recent advancements in organic synthesis have focused on developing metal-free catalytic systems to promote sustainability and reduce toxic waste. Many metal-free thiocyanation reactions have been developed using ammonium thiocyanate, often in the presence of an oxidant or a photocatalyst jchemlett.com.

While direct catalytic use of tetraphenylarsonium thiocyanate in these systems is not extensively documented, its properties make it a promising candidate. In metal-free reactions that require the thiocyanate anion to act as a nucleophile in nonpolar organic solvents, tetraphenylarsonium thiocyanate can serve as a highly soluble source of SCN⁻. Unlike inorganic salts such as NH₄SCN or KSCN, which have poor solubility in many organic media, tetraphenylarsonium thiocyanate provides a high concentration of the reactive anion directly in the phase where the reaction occurs. This can potentially accelerate reaction rates and improve yields in processes like the iodine-mediated thiocyanation of aromatic compounds or other electrophilic substrates under metal-free conditions jchemlett.com.

Integration into Advanced Materials and Nanostructures

The unique ionic components of tetraphenylarsonium thiocyanate make it a valuable building block for creating highly structured, functional materials. It finds applications in the rapidly advancing field of perovskites and in the design of novel framework materials.

The thiocyanate anion (SCN⁻) has been widely used as an additive in perovskite formulations. Although it is a pseudohalide, its incorporation into the perovskite precursor solution has been shown to:

Improve Film Quality: Thiocyanate ions can modulate the crystallization process, leading to perovskite films with larger grain sizes and fewer defects.

Enhance Stability: The presence of SCN⁻ can help stabilize the desired photoactive perovskite phase and improve the material's resistance to moisture-induced degradation.

Passivate Defects: Thiocyanate can occupy halide vacancies at the grain boundaries and on the surface of the perovskite film, which reduces non-radiative recombination and improves device performance.

While the thiocyanate source is often a simple salt like ammonium thiocyanate, the use of tetraphenylarsonium thiocyanate offers a distinct advantage through its bulky cation. Large organic cations that are too big to fit into the 'A' site of the 3D perovskite lattice can act as surface passivating agents or as "spacer" cations to create lower-dimensional (2D or quasi-2D) perovskite structures researchgate.net. The tetraphenylarsonium cation, with its significant size, could play such a role, potentially improving the environmental stability and photoluminescence quantum yield of the resulting perovskite material. The dynamics and orientation of such cations within the perovskite structure are known to significantly influence the material's electronic properties nih.gov.

Table 2: Potential Roles of Tetraphenylarsonium Thiocyanate Components in Perovskite Materials

ComponentRole in PerovskitePotential Benefit
Thiocyanate (SCN⁻) Anion Additive / Co-anionControls crystallization, passivates defects, enhances phase stability.
Tetraphenylarsonium ([As(C₆H₅)₄]⁺) Cation Surface Passivating Agent / Spacer CationReduces surface defects, forms stable 2D/quasi-2D layers, improves moisture resistance.

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. These materials are highly valued for their porosity, tunable structures, and applications in gas storage, separation, and catalysis.

The thiocyanate anion is an excellent "linker" or bridging ligand in the construction of coordination frameworks. As an ambidentate ligand, it can coordinate to metal centers through either its nitrogen or sulfur atom, or both simultaneously, leading to the formation of one-, two-, or three-dimensional networks acs.orgnih.gov.

Tetraphenylarsonium thiocyanate serves as an ideal precursor in the synthesis of such materials for two primary reasons:

It provides the essential thiocyanate bridging ligand.

The large tetraphenylarsonium cation can act as a charge-balancing counter-ion or as a "structure-directing agent" or "template." Its size and shape can influence the final topology of the framework, occupying pores or voids within the structure and preventing the collapse of the network into a more dense phase ubc.ca.

In many syntheses, anionic metal-thiocyanate complexes (e.g., [M(NCS)₆]ⁿ⁻) are formed in solution and are then crystallized by the addition of a large organic cation like tetraphenylarsonium acs.org. This demonstrates the integral role of the tetraphenylarsonium cation in the isolation and stabilization of novel thiocyanate-based framework materials.

Applications in Sensing and Chemo-sensing Platforms

Chemical sensors are devices that detect the presence of specific chemical analytes and generate a measurable signal. Tetraphenylarsonium thiocyanate has potential applications in the development of electrochemical and optical sensors for various ions.

The primary application is in the design of ion-selective electrodes (ISEs) . An ISE is a sensor that measures the activity of a specific ion in a solution by generating an electrical potential across a selective membrane. For the detection of certain anions, a membrane can be formulated containing an ionophore and a lipophilic salt.

Tetraphenylarsonium thiocyanate could be a key component in an ISE designed for detecting either thiocyanate itself or other anions for which a selective ionophore exists. The lipophilic tetraphenylarsonium cation helps to establish a stable potential within the polymer membrane of the electrode and ensures that the salt remains within the membrane rather than leaching into the sample solution. The principle relies on the selective binding of the target anion by a receptor molecule (ionophore) within the membrane, which causes a change in the distribution of charge at the membrane-solution interface, leading to a measurable potential change mdpi.com.

Furthermore, tetraphenylarsonium salts are widely used in analytical chemistry for solvent extraction-based sensing. For instance, many metal ions form colored complexes with thiocyanate (e.g., the blood-red [Fe(SCN)(H₂O)₅]²⁺ complex). Tetraphenylarsonium thiocyanate could be used in a two-phase system to facilitate the extraction of such colored metal-thiocyanate complexes into an organic solvent, where their concentration can be easily measured by spectrophotometry. The large arsonium cation forms a lipophilic ion pair with the anionic metal complex, enabling its quantitative transfer into the organic phase for analysis.

Design of Ion-Selective Electrodes

Tetraphenylarsonium thiocyanate, as a specific entity, is not commonly employed as a primary ionophore in the fabrication of ion-selective electrodes (ISEs) for thiocyanate. However, the tetraphenylarsonium cation ([As(C₆H₅)₄]⁺) itself is a crucial component in the design of various anion-selective electrodes due to its lipophilic nature and ability to act as an ion-exchanger within a polymeric membrane. In the context of a thiocyanate-selective electrode, the tetraphenylarsonium cation would be incorporated into a plasticized poly(vinyl chloride) (PVC) membrane.

The fundamental principle of such an ISE involves the reversible exchange of the target anion (in this case, thiocyanate, SCN⁻) between the aqueous sample solution and the organic membrane phase. The membrane is typically composed of a high molecular weight PVC matrix, a plasticizer to ensure membrane fluidity and ion mobility, and the active ion-exchanging component, which would be a salt of the tetraphenylarsonium cation.

The design of such an electrode would involve the dissolution of PVC, a suitable plasticizer like o-nitrophenyloctylether (o-NPOE), and a tetraphenylarsonium salt (such as tetraphenylarsonium chloride) in a solvent like tetrahydrofuran. This solution is then cast to form a thin, durable membrane. Within this membrane, the bulky and hydrophobic tetraphenylarsonium cations are physically entrapped, while their original counter-ions are mobile. When this membrane is in contact with a sample solution containing thiocyanate ions, an ion-exchange process occurs at the membrane-solution interface. The thiocyanate ions from the sample partition into the organic membrane phase, forming an ion-pair with the entrapped tetraphenylarsonium cations.

This ion-exchange process generates a potential difference across the membrane, which is proportional to the logarithm of the activity of the thiocyanate ions in the sample, as described by the Nernst equation. The selectivity of the electrode for thiocyanate over other interfering anions is determined by the relative affinity of these anions for the tetraphenylarsonium cation within the membrane phase. This selectivity often follows the Hofmeister series, which ranks anions based on their lipophilicity.

While specific research detailing an ISE based solely on tetraphenylarsonium thiocyanate is not prevalent, the underlying principles of using large, lipophilic cations like tetraphenylarsonium as ion-exchangers for anion-selective membranes are well-established in the field of potentiometric sensors.

Table 1: Potentiometric Selectivity Coefficients for a Hypothetical Tetraphenylarsonium-Based Thiocyanate ISE

Interfering IonSelectivity Coefficient (log KpotSCN⁻, J)
Perchlorate (ClO₄⁻)+1.2
Iodide (I⁻)-0.5
Nitrate (B79036) (NO₃⁻)-1.8
Bromide (Br⁻)-2.1
Chloride (Cl⁻)-3.0
Sulfate (B86663) (SO₄²⁻)-4.5

Note: The data in this table is illustrative and based on typical Hofmeister selectivity patterns for large quaternary cation-based anion-selective electrodes. Positive values indicate a higher preference for the interfering ion over thiocyanate.

Fluorescent or Colorimetric Sensors for Specific Analytes

In the realm of optical sensors, tetraphenylarsonium thiocyanate plays a role primarily through the function of its constituent ions in forming colored or fluorescent complexes. The tetraphenylarsonium cation is particularly effective as a large, bulky counter-ion that can facilitate the extraction of anionic complexes from an aqueous phase into an organic solvent, a process often accompanied by a distinct color change. This principle is the basis for several colorimetric methods for the determination of various metal ions.

A notable application involves the spectrophotometric determination of molybdenum. In this method, molybdenum(VI) is first reduced to molybdenum(V). The molybdenum(V) then reacts with thiocyanate ions to form a colored anionic complex, [MoO(SCN)₅]²⁻. This complex, while colored, may have limited stability or extractability into organic solvents. The addition of tetraphenylarsonium chloride provides the bulky tetraphenylarsonium cation, which forms a stable, intensely colored ion-pair, [As(C₆H₅)₄]₂[MoO(SCN)₅], with the molybdenum-thiocyanate complex. rsc.org This ion-pair is readily extracted into an organic solvent such as chloroform, allowing for its quantification by measuring the absorbance of the organic phase. The intensity of the color is directly proportional to the concentration of molybdenum in the original sample.

The key research findings for this type of application are summarized in the table below:

Table 2: Research Findings for the Colorimetric Determination of Molybdenum using Tetraphenylarsonium and Thiocyanate

ParameterFinding
AnalyteMolybdenum(V)
Complexing AgentThiocyanate (SCN⁻)
Ion-Pairing AgentTetraphenylarsonium Chloride
Extracted Species[As(C₆H₅)₄]₂[MoO(SCN)₅]
SolventChloroform
Wavelength of Maximum Absorbance (λmax)470 nm
Molar Absorptivity (ε)17,400 L mol⁻¹ cm⁻¹ rsc.org

While this is an indirect application of "tetraphenylarsonium thiocyanate," it highlights the synergistic role of the tetraphenylarsonium cation and the thiocyanate anion in the development of sensitive and selective colorimetric analytical methods. The formation of the ion-pair with the large tetraphenylarsonium cation is critical for the successful extraction and subsequent measurement of the analyte.

There is less documented evidence for the direct use of tetraphenylarsonium thiocyanate in the design of fluorescent sensors. However, the principles of ion-pairing and extraction could potentially be applied to fluorescent systems where an analyte forms an anionic fluorescent complex with a ligand, which is then extracted into an organic phase by the tetraphenylarsonium cation for fluorometric analysis.

Analytical Methodologies for Quantitative and Qualitative Determination of Tetraphenylarsanium Thiocyanate

Spectrophotometric Techniques for Thiocyanate (B1210189) Quantification

Spectrophotometry offers sensitive and accessible methods for the quantification of the thiocyanate component of tetraphenylarsonium thiocyanate. These techniques are typically based on the formation of colored complexes that can be measured using a spectrophotometer.

Colorimetric Methods for Trace Analysis

Colorimetric analysis is a well-established method for determining trace amounts of thiocyanate. nih.gov A common approach involves the reaction of thiocyanate ions with a ferric (Fe³⁺) salt to form a distinct blood-red complex, [FeSCN]²⁺. canterbury.ac.nzksu.edu.sa The intensity of the color, which is directly proportional to the thiocyanate concentration, can be measured to quantify the amount of thiocyanate present. canterbury.ac.nz This method is known for its simplicity and the stability of the colored complex formed. ksu.edu.sa The reaction is typically carried out in an acidic medium to prevent the precipitation of iron hydroxides. canterbury.ac.nz

The formation of colored complexes for spectrophotometric analysis is a widely used technique for various ions. For instance, the reaction of thiocyanate with other metals can also produce colored species suitable for quantification. chem-soc.si The sensitivity of these methods allows for the determination of thiocyanate at low concentrations.

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy is a powerful tool for determining the concentration of tetraphenylarsonium thiocyanate in solutions. The thiocyanate ion itself, and more prominently its complexes, absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net The principle behind this method is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The iron(III)-thiocyanate complex, for example, exhibits a strong absorbance maximum which can be utilized for quantification. truman.eduunina.it The wavelength of maximum absorbance (λmax) for the Fe(SCN)²⁺ complex is often reported to be around 460 nm. researchgate.net By measuring the absorbance of a solution at this specific wavelength and comparing it to a calibration curve prepared from standard solutions, the concentration of thiocyanate can be accurately determined. researchgate.net It is important to control factors like pH and the presence of interfering ions, as they can affect the stability and absorbance of the complex. truman.edu

Chromatographic Separation and Detection Methods

Chromatography provides a powerful means of separating the tetraphenylarsonium cation and the thiocyanate anion from each other and from other components in a sample matrix, allowing for their individual detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of both the tetraphenylarsonium cation and the thiocyanate anion. In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The differential interactions of the analytes with the stationary phase lead to their separation.

For the analysis of thiocyanate, various HPLC methods have been developed. These often involve derivatization to enhance detectability. nih.gov For instance, thiocyanate can be reacted with a suitable reagent to form a fluorescent derivative, which can then be detected with high sensitivity using a fluorescence detector. nih.gov Another approach involves the use of a UV detector, as thiocyanate and its derivatives absorb UV light. nih.govscholarsresearchlibrary.com The choice of stationary phase, such as a C18 reversed-phase column, and the composition of the mobile phase are critical for achieving good separation. nih.gov

The tetraphenylarsonium cation can also be analyzed by HPLC, typically using a reversed-phase column and a UV detector, as the phenyl groups in the cation are strong chromophores.

A summary of HPLC methods for thiocyanate determination is presented below:

AnalyteDerivatizing AgentColumn TypeDetector
Thiocyanate3-bromomethyl-7-methoxy-1,4-benzoxazin-2-oneNova-Pak C18 reversed-phaseFluorimetric
ThiocyanatePhenyl isothiocyanate (PITC)Phenomenex Luna C18UV (254 nm)
ThiocyanateNaphthalene-2,3-dicarboxaldehyde and taurine-Tandem Mass Spectrometry (MS-MS)
ThiocyanateMonobromobimane-Tandem Mass Spectrometry (MS-MS)

Ion Chromatography for Anionic Species

Ion chromatography (IC) is a specialized form of HPLC that is particularly well-suited for the determination of inorganic anions like thiocyanate. researchgate.net In IC, the stationary phase is an ion-exchange resin that separates ions based on their charge and affinity for the resin. A conductivity detector is commonly used to measure the concentration of the separated ions.

This technique allows for the direct determination of thiocyanate without the need for derivatization. datapdf.com It is a sensitive method capable of detecting trace amounts of thiocyanate. researchgate.net Ion-pair chromatography, a variation of IC, can also be employed for the separation of thiocyanate, often using a reagent like tetrapropylammonium (B79313) salt as an ion-pairing agent in the mobile phase. nih.gov

The following table outlines key aspects of ion chromatography methods for thiocyanate analysis:

MethodColumnMobile PhaseDetectorDetection Limit
Ion-pair chromatographyOctadecylsilica (ODS)Acetonitrile-water with tetrapropylammonium salt (TPA)UV (230 nm)60 nM
Ion chromatography-Tetrabutylammonium hydroxide (B78521) (TBA)–phthalic acid–acetonitrileConductivity0.96 mg/L

Gravimetric and Volumetric Analytical Approaches

Classical gravimetric and volumetric methods, while often more time-consuming than instrumental techniques, can provide highly accurate and precise results for the determination of tetraphenylarsonium thiocyanate.

Gravimetric analysis involves the precipitation of a sparingly soluble salt containing the ion of interest, followed by the isolation, drying, and weighing of the precipitate. The tetraphenylarsonium cation can be used as a precipitating agent for certain large anions. For instance, it has been used in the gravimetric determination of tungsten after its extraction as a thiocyanate complex. nih.gov

Volumetric analysis, or titration, involves the reaction of the analyte with a standard solution of a reagent of known concentration. The endpoint of the reaction is typically detected by a color change of an indicator or by an electrochemical method. While direct titration of tetraphenylarsonium thiocyanate is not common, the thiocyanate ion can be determined by titration. For example, thiocyanate can be titrated with a standard solution of a metal ion that forms a stable complex with it. researchgate.net

Precipitation Reactions for Quantitative Analysis

The quantitative determination of tetraphenylarsanium thiocyanate can be effectively achieved through gravimetric analysis, a method predicated on the formation of a sparingly soluble precipitate. The underlying principle involves the reaction between the large tetraphenylarsanium cation, [(C₆H₅)₄As]⁺, and the thiocyanate anion, SCN⁻, to form the insoluble salt, this compound. This salt can be isolated, dried, and weighed, with its mass being directly proportional to the amount of the analyte in the original sample.

The procedure leverages the low solubility of tetraphenylarsanium salts with various anions. uni.edu The tetraphenylarsanium cation is a well-established precipitating agent for large anions due to the formation of stable, crystalline precipitates. uni.eduacs.org The gravimetric determination of tungsten, for example, can be accomplished by precipitating its thiocyanate complex with tetraphenylarsonium chloride. nih.gov A similar principle applies to the direct precipitation of the tetraphenylarsanium cation with a source of thiocyanate ions.

The general steps for the gravimetric analysis of this compound are as follows:

Precipitation : An aqueous solution containing a known quantity of the analyte (either tetraphenylarsanium ions or thiocyanate ions) is treated with a solution containing a stoichiometric excess of the precipitating counter-ion. For instance, a solution of potassium thiocyanate would be added to a solution containing tetraphenylarsanium ions. The reaction is: [(C₆H₅)₄As]⁺(aq) + SCN⁻(aq) → (C₆H₅)₄AsSCN(s)

Digestion : The reaction mixture is typically heated gently for a period, a process known as digestion. uni.edu This encourages the growth of larger, more uniform crystals, which are easier to filter and less prone to contamination from co-precipitation.

Filtration and Washing : The precipitate is collected by filtering the cooled solution through a pre-weighed, fine-porosity sintered glass crucible. The collected solid is then washed several times with small portions of a cold washing liquid, such as cold distilled water, to remove any soluble impurities adhering to the precipitate surface. uni.edu

Drying and Weighing : The crucible containing the purified precipitate is dried in an oven at a specific temperature (typically around 110°C) until a constant weight is achieved. uni.edunih.gov This ensures all moisture has been removed. The crucible is cooled in a desiccator before each weighing to prevent the absorption of atmospheric moisture.

Calculation : The final mass of the this compound precipitate is determined by subtracting the initial mass of the empty crucible. This mass is then used to calculate the concentration of the original analyte.

The table below summarizes the key parameters for this analytical procedure.

StepParameterDescriptionRationale
Precipitation Precipitating AgentA solution of potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN).Provides the SCN⁻ anion to form the insoluble salt with the [(C₆H₅)₄As]⁺ cation.
SolventAqueous solution, typically slightly acidic to prevent hydrolysis of the cation.Ensures complete dissolution of reactants and formation of the precipitate.
Digestion TemperatureTypically heated to near boiling and allowed to cool slowly.Promotes the formation of larger, purer crystals and minimizes co-precipitation. uni.edu
TimeApproximately 1 hour. uni.eduAllows the precipitation equilibrium to be established and crystal growth to occur.
Filtration ApparatusWeighed, medium-porosity sintered glass crucible. uni.eduEnables the collection of the fine precipitate without loss and can withstand drying temperatures.
Washing Wash LiquidCold distilled water or a dilute solution of the precipitating agent.Removes soluble impurities without significantly dissolving the precipitate. uni.edu
Drying Temperature110-120°C. stansacademy.comEnsures complete removal of water from the precipitate without causing thermal decomposition.
DurationUntil constant mass is achieved. uni.edustansacademy.comGuarantees that the weighed mass corresponds solely to the dried precipitate.

Titrimetric Methods Utilizing Thiocyanate Reactions

While gravimetric analysis is a direct method, titrimetric techniques offer a volumetric alternative for the quantification of this compound. A direct titration of tetraphenylarsanium with a standard thiocyanate solution may not yield a sharp and easily detectable endpoint. researchgate.net Therefore, an indirect or back-titration method is generally preferred. The most common and well-established method for thiocyanate determination is the Volhard method, an argentometric titration. inflibnet.ac.intitrations.info

This method involves the precipitation of the thiocyanate ion with an excess of silver ions, followed by the titration of the excess silver with a standard thiocyanate solution. vsmu.by

The procedure for analyzing a sample of this compound can be adapted as follows:

Sample Preparation : A precisely weighed sample of solid this compound is dissolved in a suitable solvent, such as acetone (B3395972) or ethanol, and then diluted with water. Alternatively, the precipitate formed as described in section 8.3.1 can be isolated, washed, and then dissolved.

Acidification : The solution is acidified with dilute nitric acid. This is crucial as it prevents the precipitation of silver hydroxide in neutral or alkaline solutions and ensures the stability of the final complex indicator. inflibnet.ac.invsmu.by

Precipitation of Thiocyanate : A known excess volume of a standardized silver nitrate (B79036) (AgNO₃) solution is added to the sample. This causes the quantitative precipitation of the thiocyanate ions as white silver thiocyanate (AgSCN). Ag⁺(aq) (excess) + SCN⁻(aq) → AgSCN(s)

Back-Titration : The unreacted (excess) Ag⁺ ions in the solution are then titrated with a standardized solution of potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN). titrations.info Ag⁺(aq) (excess) + SCN⁻(aq) (titrant) → AgSCN(s)

Endpoint Detection : A few milliliters of a ferric ammonium sulfate (B86663) (FeNH₄(SO₄)₂) solution are used as an indicator. titrations.info After all the excess silver ions have been precipitated, the first drop of excess thiocyanate titrant reacts with the Fe³⁺ ions to form a distinct red-brown colored complex, [Fe(SCN)]²⁺, signaling the endpoint of the titration. scienceinschool.orgrsc.org Fe³⁺(aq) + SCN⁻(aq) → [Fe(SCN)]²⁺(aq) (red-brown)

The initial amount of thiocyanate in the sample is calculated by subtracting the amount that reacted with the excess silver (determined from the back-titration) from the total initial amount of silver nitrate added.

The following table provides an example of data from a typical Volhard titration for determining the purity of a this compound sample.

ParameterValue
Mass of (C₆H₅)₄AsSCN sample0.5000 g
Molarity of standard AgNO₃ solution0.1000 M
Volume of AgNO₃ solution added25.00 mL
Molarity of standard KSCN solution0.1050 M
Volume of KSCN solution used in back-titration11.50 mL

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